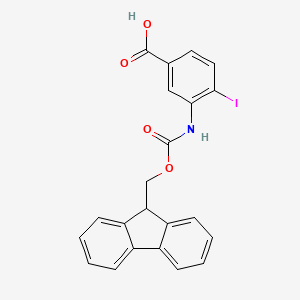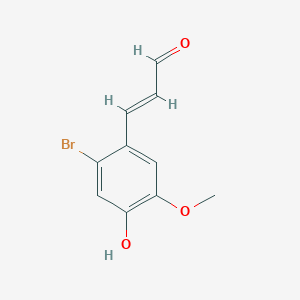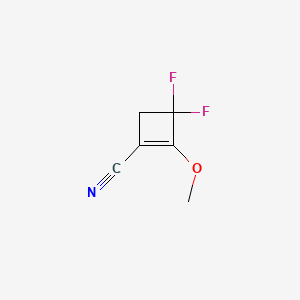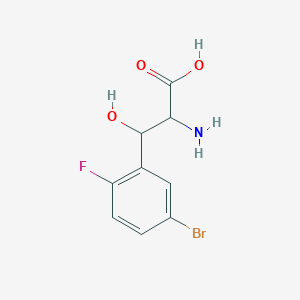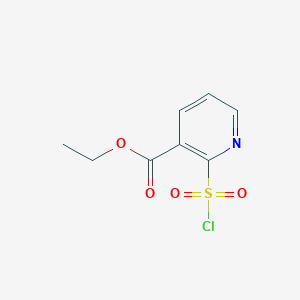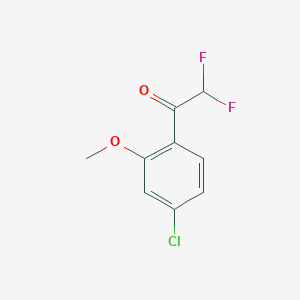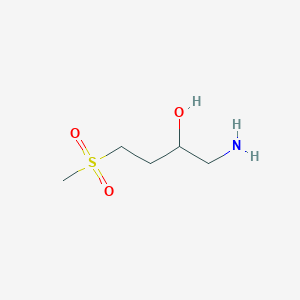
1-Amino-4-methanesulfonylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-methanesulfonylbutan-2-ol is an organic compound that features both an amino group and a methanesulfonyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methanesulfonylbutan-2-ol can be achieved through multiple-step organic synthesis. One common method involves the reaction of 4-chlorobutan-2-ol with methanesulfonamide under basic conditions to introduce the methanesulfonyl group. The resulting intermediate is then treated with ammonia to replace the chlorine atom with an amino group, yielding the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-methanesulfonylbutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 1-amino-4-methylbutan-2-ol.
Substitution: Formation of azido or thioether derivatives.
Applications De Recherche Scientifique
1-Amino-4-methanesulfonylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-4-methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions, such as nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-methylbutan-2-ol: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
4-Methanesulfonylbutan-2-ol: Lacks the amino group, affecting its biological activity and applications.
1-Amino-4-methanesulfonylbutane: Similar structure but lacks the hydroxyl group, leading to different solubility and reactivity.
Uniqueness
1-Amino-4-methanesulfonylbutan-2-ol is unique due to the presence of both amino and methanesulfonyl groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H13NO3S |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
1-amino-4-methylsulfonylbutan-2-ol |
InChI |
InChI=1S/C5H13NO3S/c1-10(8,9)3-2-5(7)4-6/h5,7H,2-4,6H2,1H3 |
Clé InChI |
RKZZILHVBBETEC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


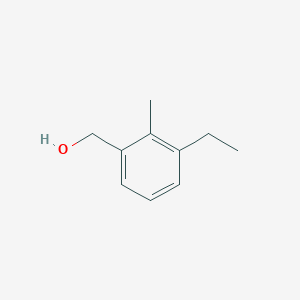
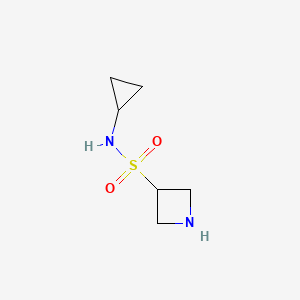
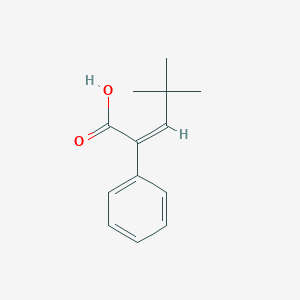
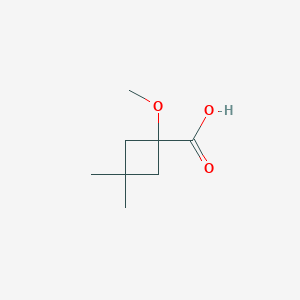
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
